1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine
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Overview
Description
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable bromophenyl halide and a base.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using an appropriate ethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are often used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may result in deprotected or reduced forms of the compound.
Scientific Research Applications
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: A compound with a similar bromophenyl group but different overall structure.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Another Boc-protected compound with a bromophenyl group.
3-Bromomethylphenylboronic acid pinacol ester: A boronic ester with a bromophenyl group.
Uniqueness
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and potential applications. The combination of the Boc protecting group, bromophenyl group, and ethylamino substituent further enhances its versatility and utility in various research and industrial contexts.
Biological Activity
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a Boc (tert-butyloxycarbonyl) protecting group, an azetidine ring, and a bromo-substituted phenyl group. Its molecular formula is C14H18BrN1O2, and it possesses a molecular weight of approximately 300.19 g/mol.
Pharmacological Profile
This compound has shown potential in various biological assays, primarily focusing on its interaction with neurotransmitter systems and its role as a pharmacological agent.
Key Findings:
- Receptor Interaction: The compound exhibits activity as a selective antagonist for certain serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .
- Inhibition Studies: In vitro studies have demonstrated that the compound inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders .
Structure-Activity Relationship (SAR)
Research into the SAR of related azetidine compounds indicates that modifications to the phenyl group and the introduction of various substituents can significantly affect biological activity. For instance:
- Substitution at the para position of the phenyl ring enhances receptor affinity.
- The presence of electron-withdrawing groups increases the inhibitory potency against serotonin reuptake .
Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of azetidine derivatives, this compound was administered to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties. The compound was tested against oxidative stress-induced neuronal damage in vitro. It demonstrated significant protective effects, likely through modulation of oxidative stress pathways .
Data Tables
Compound Name | IC50 (nM) | Receptor Type | Activity |
---|---|---|---|
This compound | 75 | 5-HT2A Receptor | Antagonist |
Related Compound A | 50 | 5-HT2A Receptor | Antagonist |
Related Compound B | 200 | SERT (Serotonin Transporter) | Inhibitor |
Properties
CAS No. |
887579-86-4 |
---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
DDGAECCTDPXGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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